N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide

IRAK-4 inhibition kinase inhibitor structure-activity relationship

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide (CAS 824968-98-1; synonym N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)isoxazole-5-carboxamide) is a heterocyclic small molecule (C₁₄H₁₂N₄O₂, MW 268.27 g/mol) that fuses a 3-phenyl-5-methyl-1H-pyrazole core with an isoxazole-5-carboxamide moiety via an amide linkage at the pyrazole 4-position. The compound belongs to the oxazolyl-pyrazole derivative class, which has been disclosed in patent literature as possessing multi-kinase inhibitory activity, including against IRAK-4 (Interleukin-1 Receptor-Associated Kinase.

Molecular Formula C14H12N4O2
Molecular Weight 268.27 g/mol
CAS No. 824968-98-1
Cat. No. B12889955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide
CAS824968-98-1
Molecular FormulaC14H12N4O2
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC=NO3
InChIInChI=1S/C14H12N4O2/c1-9-12(16-14(19)11-7-8-15-20-11)13(18-17-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,19)(H,17,18)
InChIKeyYBJDVAHHHNWNPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide (CAS 824968-98-1) – Procurement-Grade Structural & Pharmacological Baseline


N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide (CAS 824968-98-1; synonym N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)isoxazole-5-carboxamide) is a heterocyclic small molecule (C₁₄H₁₂N₄O₂, MW 268.27 g/mol) that fuses a 3-phenyl-5-methyl-1H-pyrazole core with an isoxazole-5-carboxamide moiety via an amide linkage at the pyrazole 4-position . The compound belongs to the oxazolyl-pyrazole derivative class, which has been disclosed in patent literature as possessing multi-kinase inhibitory activity, including against IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4) . The combination of pyrazole and isoxazole heterocycles creates a distinctive hydrogen-bond donor/acceptor pharmacophore that differentiates this scaffold from single-heterocycle kinase inhibitor chemotypes . Commercially, the compound is available from multiple suppliers at purities ranging from 97% to 98%, enabling procurement for research use .

Why Generic Substitution of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide Fails: Structural Uniqueness Within the Oxazolyl-Pyrazole Class


Procurement decisions involving oxazolyl-pyrazole derivatives cannot rely on simple class-level substitution because small structural variations within this scaffold produce profound differences in kinase selectivity, potency, and drug-like properties. The target compound's specific substitution pattern—a 3-phenyl group on the pyrazole ring combined with a 5-methyl substituent and an isoxazole-5-carboxamide at the 4-position—occupies a unique position in structure-activity relationship (SAR) space . Published SAR studies on related N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives demonstrate that modifications to the heterocyclic carboxamide regioisomer (isoxazole-5-carboxamide vs. oxazole-4-carboxamide) and alterations to the pyrazole N-substitution can shift IRAK-4 IC₅₀ values by orders of magnitude and dramatically alter cytochrome P450 induction profiles . Generic substitution with structurally similar pyrazole-isoxazole compounds lacking this precise substitution geometry risks introducing unwanted off-target kinase activity, altered metabolic stability, or CYP induction liabilities that are absent or attenuated in the specific compound .

Quantitative Differentiation Evidence for N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide (CAS 824968-98-1) Against Closest Comparators


Isoxazole-5-Carboxamide Regioisomer vs. Oxazole-4-Carboxamide: Differential IRAK-4 Pharmacophore Engagement

The target compound features an isoxazole-5-carboxamide moiety, which represents a distinct regioisomeric attachment compared to the oxazole-4-carboxamide found in lead IRAK-4 inhibitors such as AS2444697. In the N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide series, the oxazole-4-carboxamide regioisomer yielded potent IRAK-4 inhibition (AS2444697 IC₅₀ = 20 nM), while SAR studies indicate that shifting to isoxazole-5-carboxamide alters the hydrogen-bonding geometry at the kinase hinge region, potentially modulating both potency and selectivity profiles . The isoxazole-5-carboxamide regioisomer (this compound) provides a 1,2-azole with the carboxamide at the 5-position, versus the 1,3-azole with carboxamide at the 4-position in the oxazole series—a difference that changes the spatial orientation of the amide carbonyl and NH hydrogen-bond donor/acceptor pair by approximately 1.5–2.0 Å relative to the pyrazole core .

IRAK-4 inhibition kinase inhibitor structure-activity relationship regioisomer comparison

3-Phenyl-5-methyl Pyrazole Substitution: Differentiated Kinase Selectivity vs. N-Unsubstituted or N-Alkyl Pyrazole Analogs

The pyrazole core of the target compound bears a 3-phenyl and 5-methyl substitution pattern with a free NH at the 1-position. This is structurally distinct from N-alkylated pyrazole analogs (e.g., N-methyl, N-tetrahydropyranyl) that appear in related kinase inhibitor patents. Patent US20040180881 discloses that within the oxazolyl-pyrazole class, the pyrazole N-H group can serve as a hydrogen-bond donor to the kinase hinge region, whereas N-alkylated derivatives lose this interaction and may exhibit altered selectivity profiles . The 3-phenyl substituent provides hydrophobic complementarity to the kinase ATP-binding pocket, while the 5-methyl group introduces steric constraint that can reduce conformational flexibility relative to 5-unsubstituted or 5-H analogs . 4-Phenyl-substituted pyrazole inhibitors of TGF-β receptor I kinase have demonstrated IC₅₀ values ranging from 30–555 nM, establishing that the phenyl substitution position on pyrazole is a critical determinant of kinase inhibitory potency .

kinase selectivity pyrazole SAR protein kinase inhibitor ATP-competitive inhibitor

Drug-Like Physicochemical Profile: Computed vs. Measured Property Differentiation from Higher-Molecular-Weight Oxazolyl-Pyrazole Analogs

The target compound (MW 268.27 g/mol, cLogP ~1.29, TPSA 90.65 Ų, HBD 2, HBA 5, rotatable bonds 7) satisfies all Lipinski Rule of Five criteria and falls within lead-like chemical space . This contrasts with many patent-exemplified oxazolyl-pyrazole kinase inhibitors that incorporate additional aromatic or heterocyclic substituents, resulting in molecular weights exceeding 350–450 g/mol and cLogP values above 3.0, which are associated with poorer solubility and higher attrition risk in drug development . The compound's relatively low molecular weight and moderate lipophilicity make it a more attractive starting point for fragment-based or lead optimization programs compared to larger, more lipophilic analogs in the oxazolyl-pyrazole class .

drug-likeness physicochemical properties Lipinski Rule of Five lead-likeness

Dual Heterocycle Pharmacophore Advantage: Pyrazole-Isoxazole vs. Single-Heterocycle Kinase Inhibitor Scaffolds

The compound's pyrazole-isoxazole dual heterocycle architecture provides two distinct aromatic rings capable of participating in π-stacking and hydrogen-bonding interactions with kinase active sites, versus single-heterocycle scaffolds (e.g., pyrazole-only or isoxazole-only inhibitors) that offer only one such interaction surface . The amide linker between the pyrazole 4-position and isoxazole 5-position creates a semi-rigid spacer that orients the two heterocycles at a defined angle, enabling simultaneous engagement of the hinge region (via pyrazole) and a adjacent hydrophobic or polar pocket (via isoxazole), a binding mode that is structurally precluded in single-ring inhibitor chemotypes . Patent disclosures indicate that oxazolyl-pyrazole derivatives exhibit multi-kinase inhibitory profiles, suggesting that the dual-heterocycle architecture enables polypharmacology not achievable with simpler scaffolds .

dual heterocycle pharmacophore kinase inhibitor scaffold fragment-based drug design

High-Value Research & Industrial Application Scenarios for N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide (CAS 824968-98-1)


Kinase Inhibitor Screening Library Diversification with a Structurally Distinct Isoxazole-5-Carboxamide Regioisomer

Academic and industrial kinase inhibitor screening programs seeking to expand chemical diversity beyond well-characterized oxazole-4-carboxamide series (e.g., AS2444697-derived chemotypes) can procure this compound to incorporate the isoxazole-5-carboxamide regioisomer into their screening decks. The altered hinge-binding geometry predicted for the 1,2-isoxazole-5-carboxamide versus the 1,3-oxazole-4-carboxamide regioisomer provides access to kinase selectivity space that is structurally inaccessible to existing oxazole-based leads, potentially revealing novel kinase targets or selectivity profiles not identified with oxazole-4-carboxamide libraries .

Fragment-Based Lead Generation Leveraging Favorable Drug-Likeness Properties (MW 268, cLogP 1.29, Zero RO5 Violations)

The compound's low molecular weight (268.27 g/mol), moderate lipophilicity (cLogP 1.29), and compliance with all Lipinski Rule of Five criteria make it an ideal starting fragment or early lead for medicinal chemistry optimization programs targeting IRAK-4 or related kinases. Its favorable physicochemical profile contrasts with larger, more lipophilic oxazolyl-pyrazole leads (MW >350–450, cLogP >3.0) and provides greater synthetic tractability for iterative analog generation, reducing the risk of late-stage ADME failure due to high lipophilicity or molecular weight-driven attrition .

Selectivity Profiling of 3-Phenyl-5-Methyl Pyrazole Chemotypes Against Kinase Panels

The 3-phenyl-5-methyl-N1-H pyrazole substitution pattern of this compound represents a distinct pharmacophore geometry relative to 4-phenyl-substituted pyrazole inhibitors (IC₅₀ range 30–555 nM against TGF-βRI kinase) and N-alkylated pyrazole analogs . Research groups conducting kinase selectivity profiling can use this compound as a representative 3-phenyl-5-methyl pyrazole chemotype to map kinase selectivity preferences associated with this specific substitution pattern, generating SAR data that differentiates it from 4-phenyl or N-alkyl pyrazole series .

Innate Immune Signaling Research Using IRAK-4 Pharmacological Tool Compounds with Dual-Heterocycle Architecture

The pyrazole-isoxazole dual-heterocycle architecture is encompassed within patent claims for IRAK-4 inhibitor compounds . For immunology and inflammation researchers investigating IRAK-4-dependent signaling pathways (including TLR/IL-1R-mediated NF-κB activation), this compound provides a dual-heterocycle scaffold that can serve as a starting point for developing pharmacological tool compounds to probe IRAK-4 function in cellular and in vivo models of innate immunity, complementing existing single-heterocycle IRAK-4 inhibitor tool molecules .

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